molecular formula C21H20ClN3O2 B2812400 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-77-8

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2812400
CAS No.: 1798633-77-8
M. Wt: 381.86
InChI Key: CMRHBNJZCROIMO-UHFFFAOYSA-N
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Description

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Biological Activity

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C21H20ClN3O2
  • Molecular Weight : 381.9 g/mol
  • CAS Number : 1798633-77-8

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. It has been shown to interact with proteins involved in cell cycle regulation.
Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.2757357Cytotoxicity
PC-3 (Prostate)0.41785Inhibition of growth
HeLa (Cervical)Not specifiedApoptosis induction

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.

  • Tested Microorganisms : Staphylococcus aureus, Escherichia coli
  • Results : Effective inhibition at concentrations as low as 10 µg/mL.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential.

  • Acetylcholinesterase (AChE) Inhibition : Important for neurodegenerative disease treatment.
Enzyme Inhibition (%) at 10 µM
AChE85%
Urease70%

Research Findings

A study published in PubMed Central indicated that derivatives of oxadiazoles exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural modifications in these compounds significantly influence their biological efficacy .

Case Studies

  • Cytotoxicity Assay :
    • A series of synthesized oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl rings enhanced activity against MCF7 and PC-3 cell lines .
  • Antimicrobial Testing :
    • A recent investigation into the antimicrobial properties showed that compounds similar to this compound exhibited significant activity against Gram-positive bacteria .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRHBNJZCROIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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